molecular formula C18H24N4O2 B5089847 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide

6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide

Cat. No. B5089847
M. Wt: 328.4 g/mol
InChI Key: REMMXHLQDLWLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, also known as CPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPN is a small molecule that belongs to the family of nicotinamide adenine dinucleotide (NAD) precursors. NAD is a crucial coenzyme that plays a vital role in many cellular processes, including energy metabolism, DNA repair, and gene expression.

Scientific Research Applications

6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and metabolic disorders. In cancer research, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to inhibit the growth of cancer cells by targeting the NAD biosynthesis pathway. 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has also been found to have neuroprotective effects by increasing NAD levels in the brain and reducing oxidative stress. In metabolic disorders, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.

Mechanism of Action

6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide acts as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step in the NAD biosynthesis pathway. By inhibiting NAMPT, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide reduces the intracellular levels of NAD, leading to the activation of AMP-activated protein kinase (AMPK) and the inhibition of mTOR signaling. This results in the inhibition of cancer cell growth and the activation of autophagy, a process that helps to maintain cellular homeostasis.
Biochemical and Physiological Effects
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide inhibits cell growth, induces apoptosis, and reduces tumor size. In the brain, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide increases NAD levels, reduces oxidative stress, and improves cognitive function. In metabolic disorders, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide improves insulin sensitivity and glucose tolerance, reduces inflammation, and increases energy expenditure.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its high potency and selectivity as an NAMPT inhibitor. This makes it a valuable tool for studying the NAD biosynthesis pathway and its role in various cellular processes. However, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide. One area of interest is the development of more potent and selective NAMPT inhibitors for cancer therapy. Another area of research is the investigation of the role of NAD in aging and age-related diseases, such as Alzheimer's disease. Additionally, the potential use of 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide as a neuroprotective agent in traumatic brain injury and stroke is another area of interest. Finally, the development of novel delivery methods for 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, such as nanoparticles or liposomes, could improve its solubility and bioavailability for therapeutic applications.
Conclusion
In conclusion, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including cancer research, neuroprotection, and metabolic disorders. 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide acts as a potent NAMPT inhibitor, leading to the inhibition of cancer cell growth, the activation of autophagy, and the improvement of metabolic health. While 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has some limitations for lab experiments, its high potency and selectivity make it a valuable tool for studying the NAD biosynthesis pathway and its role in various cellular processes. Future research on 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide could lead to the development of novel therapeutics for a range of diseases.

Synthesis Methods

The synthesis of 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide involves the condensation of 6-bromo-nicotinamide with 3-propyl-5-isoxazolecarboxylic acid in the presence of a coupling reagent. The resulting intermediate is then cyclized with cyclopentylamine to yield 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide. The overall yield of this process is around 30%.

properties

IUPAC Name

6-(cyclopentylamino)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-2-5-15-10-16(24-22-15)12-20-18(23)13-8-9-17(19-11-13)21-14-6-3-4-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMMXHLQDLWLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.